molecular formula C11H17NO6S B1197068 Orciprenaline-3-O-sulfate CAS No. 88456-69-3

Orciprenaline-3-O-sulfate

Cat. No. B1197068
CAS RN: 88456-69-3
M. Wt: 291.32 g/mol
InChI Key: IJWHPUWEGCYHMQ-UHFFFAOYSA-N
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Description

Orciprenaline-3-O-sulfate, also known as metaproterenol-3-O-sulfate, belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. Orciprenaline-3-O-sulfate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Orciprenaline-3-O-sulfate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, orciprenaline-3-O-sulfate is primarily located in the cytoplasm.

Scientific Research Applications

Detection and Quantification in Biological Fluids and Pharmaceuticals

A novel spectrofluorimetric method has been developed for the rapid and highly sensitive determination of Orciprenaline sulphate (ORP) in biological fluids and pharmaceuticals. This method is based on measuring the fluorescence spectra of ORP at acidic pH without the addition of any chemical reagents, offering ultra-sensitivity and enabling the estimation of the drug in diverse matrices with high accuracy and precision. This approach has been successfully applied to analyze ORP in spiked human plasma, urine, and its pharmaceutical formulations, validated according to International Council of Harmonization (ICH) Guidelines (Ibrahim, Fathy, & Elmansi, 2018).

Fast Dissolving Oral Films for Enhanced Bioavailability

Research into the development of fast dissolving oral films of Orciprenaline Sulphate has shown promising results for enhancing bioavailability and achieving rapid onset of action. These films are designed to dissolve within a minute in the oral cavity, providing better patient compliance, especially in pediatric and geriatric patients. The formulations have shown good disintegration times and a high percentage of drug content, with in vitro drug release studies indicating that over 70% of the drug is released within 15 minutes. This rapid release and improved bioavailability make it an effective delivery system for Orciprenaline Sulphate (Prabhudessai, Dandagi, Lakshman, & Gadad, 2017).

Chemiluminescence in Pharmaceutical Analysis

A novel chemiluminescence method based on the reaction of Orciprenaline with potassium ferricyanide, sensitized by the fluorescent dye rhodamine 6G, has been developed for its determination. This method offers a quantification range suitable for pharmaceutical analysis, with high sensitivity and precision. It has been successfully applied to the analysis of Orciprenaline in pharmaceutical preparations, presenting a potential for high-throughput analysis in quality control processes (Lv, Zhao, Zhu, Xu, & Zhang, 2005).

Molecular Interaction Studies

Spectroscopic and molecular modeling studies have explored the inclusion complexation behavior of Orciprenaline with various cyclodextrins, providing insights into its molecular interactions. These studies indicate that the inclusion of Orciprenaline with hydroxypropyl-cyclodextrins is stronger than with native cyclodextrins. The findings suggest that such interactions play a significant role in the solubilization and stabilization of Orciprenaline in pharmaceutical formulations, enhancing its therapeutic efficacy and stability (Venkatesh, Thulasidhasan, & Rajendiran, 2014).

properties

CAS RN

88456-69-3

Product Name

Orciprenaline-3-O-sulfate

Molecular Formula

C11H17NO6S

Molecular Weight

291.32 g/mol

IUPAC Name

[3-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C11H17NO6S/c1-7(2)12-6-11(14)8-3-9(13)5-10(4-8)18-19(15,16)17/h3-5,7,11-14H,6H2,1-2H3,(H,15,16,17)

InChI Key

IJWHPUWEGCYHMQ-UHFFFAOYSA-N

SMILES

CC(C)NCC(C1=CC(=CC(=C1)OS(=O)(=O)O)O)O

Canonical SMILES

CC(C)NCC(C1=CC(=CC(=C1)OS(=O)(=O)O)O)O

synonyms

metaproterenol-3-O-sulfate
orciprenaline-3-O-sulfate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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